Potency Against LTA4H Epoxide Hydrolase Activity: A 3.9-Fold Advantage Over a Close Analog
The compound demonstrates high potency as an inhibitor of LTA4H's epoxide hydrolase activity, a key target in inflammation. In a direct comparison from the same assay platform, 2-(4-benzylphenoxy)ethanamine exhibits an IC50 of 9 nM, which is a 3.9-fold improvement in potency over the close structural analog 2-(4-phenoxyphenoxy)ethanamine, which has an IC50 of 35 nM [1]. This demonstrates that the benzyl substitution is not redundant but confers a substantial gain in target engagement.
| Evidence Dimension | Inhibition of LTA4H epoxide hydrolase activity |
|---|---|
| Target Compound Data | IC50 = 9 nM |
| Comparator Or Baseline | 2-(4-phenoxyphenoxy)ethanamine; IC50 = 35 nM |
| Quantified Difference | 3.9-fold lower IC50 (higher potency) |
| Conditions | Inhibition of epoxide hydrolase activity of human recombinant LTA4H expressed in E. coli, assessed as LTB4 production |
Why This Matters
This substantial potency difference validates the selection of the benzyl-substituted compound for assays requiring maximal target engagement and clear efficacy windows at low concentrations.
- [1] BindingDB. (n.d.). Entry 50027499: Affinity data for 2-(4-benzylphenoxy)ethanamine (BDBM50085290) vs. 2-(4-phenoxyphenoxy)ethanamine (BDBM50246062). View Source
